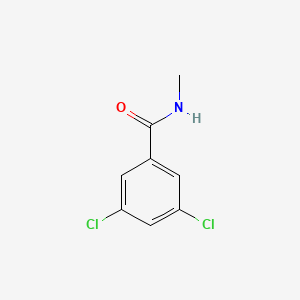![molecular formula C18H16ClNO5 B2996278 [2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 849012-50-6](/img/structure/B2996278.png)
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” is a complex organic compound. The compound is related to 1,4-Benzodioxin, 2,3-dihydro-, which has a molecular weight of 136.1479 . It also shares similarities with N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide, which has a molecular formula of C23H18N4O8 and an average mass of 478.411 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to 1,4-Benzodioxin, 2,3-dihydro-, which has a molecular weight of 136.1479 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Advanced Oxidation Processes for Wastewater Treatment
Studies on related organic intermediates, such as those formed during the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV, indicate the potential of similar compounds in environmental chemistry and wastewater treatment. The identification of transient products during these processes aids in understanding the pathways and efficiency of organic pollutant degradation in water treatment technologies (Yunfu. Sun & J. Pignatello, 1993).
Hydrogen Bonding in Structural Chemistry
Research on acetylamino derivatives of benzodioxins reveals the importance of hydrogen bonding in determining the structural properties of chemical compounds. Such studies are crucial for the development of materials with specific molecular architectures and properties, potentially impacting material science and pharmaceutical development (A. Irving, 1992).
Aldose Reductase Inhibitors
The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives, related to the chemical structure of interest, highlight their potential as aldose reductase inhibitors. This is significant for the development of novel therapeutics for diabetic complications, showcasing the role of similar compounds in medicinal chemistry and drug design (Sher Ali et al., 2012).
Antimicrobial Agents
Studies on oxadiazoles derived from phenylpropionohydrazides, which share structural motifs with the compound of interest, demonstrate the potential of these molecules as antibacterial and antifungal agents. This research contributes to the ongoing search for new antimicrobial compounds in response to the global challenge of antimicrobial resistance (N. Fuloria et al., 2009).
Organic Synthesis and Catalysis
The catalytic oxidation of phenols to benzoquinones using copper(II) chloride–amine systems, involving related chemical structures, underlines the importance of such compounds in organic synthesis and catalytic processes. This research has implications for industrial chemistry and the synthesis of complex organic molecules (M. Shimizu et al., 1992).
properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c19-13-3-1-12(2-4-13)9-18(22)25-11-17(21)20-14-5-6-15-16(10-14)24-8-7-23-15/h1-6,10H,7-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBKBXHFGPBYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

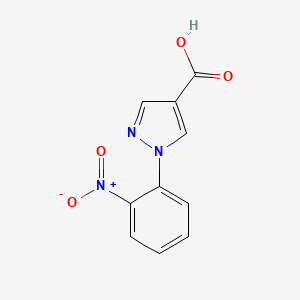

![(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2996199.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide](/img/structure/B2996200.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2996205.png)
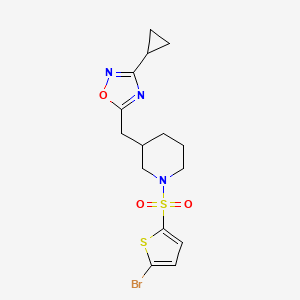
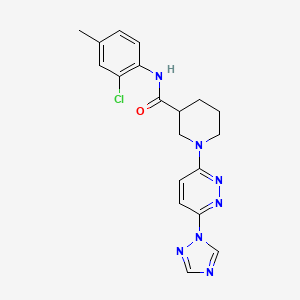
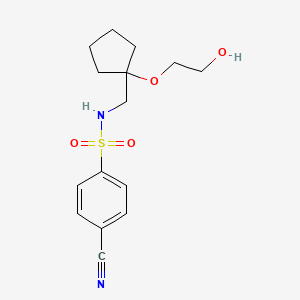
![Ethyl 2,4-dioxo-3-phenyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2996211.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2996213.png)
